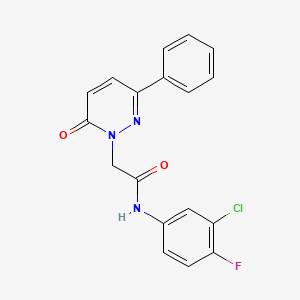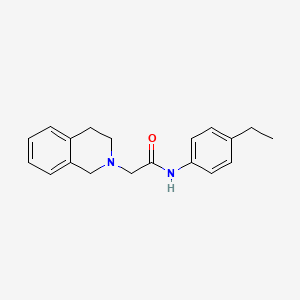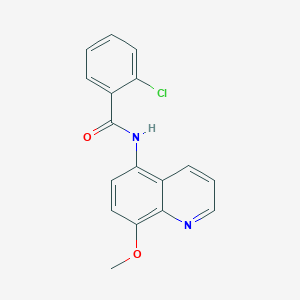![molecular formula C14H20ClNO2 B5147159 4-[4-(3-chlorophenoxy)butyl]morpholine](/img/structure/B5147159.png)
4-[4-(3-chlorophenoxy)butyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(3-chlorophenoxy)butyl]morpholine, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to investigate the role of β2-adrenergic receptors in various physiological and pathological processes.
Mécanisme D'action
4-[4-(3-chlorophenoxy)butyl]morpholine 118,551 selectively blocks the β2-adrenergic receptor, which is a G protein-coupled receptor that is activated by the neurotransmitter epinephrine. The β2-adrenergic receptor is involved in the regulation of various physiological processes, including smooth muscle relaxation, cardiac function, and glucose metabolism. By blocking the β2-adrenergic receptor, 4-[4-(3-chlorophenoxy)butyl]morpholine 118,551 inhibits the effects of epinephrine on these processes.
Biochemical and Physiological Effects:
4-[4-(3-chlorophenoxy)butyl]morpholine 118,551 has been shown to inhibit airway smooth muscle contraction in vitro and in vivo. It also reduces heart rate and cardiac output in animal models. In addition, it has been shown to improve glucose metabolism in animal models of diabetes. 4-[4-(3-chlorophenoxy)butyl]morpholine 118,551 has also been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
4-[4-(3-chlorophenoxy)butyl]morpholine 118,551 is a highly selective β2-adrenergic receptor antagonist, which makes it a valuable tool for investigating the role of β2-adrenergic receptors in various physiological and pathological processes. However, its high selectivity also limits its use in studying the effects of other adrenergic receptors. In addition, its potency and efficacy may vary depending on the experimental conditions, such as the concentration of the drug and the type of tissue or cell being studied.
Orientations Futures
There are many future directions for the use of 4-[4-(3-chlorophenoxy)butyl]morpholine 118,551 in scientific research. One area of interest is the role of β2-adrenergic receptors in cancer, inflammation, and neurodegenerative diseases. Another area of interest is the development of new β2-adrenergic receptor antagonists with improved potency, selectivity, and bioavailability. Finally, the use of 4-[4-(3-chlorophenoxy)butyl]morpholine 118,551 in combination with other drugs or therapies may provide new insights into the regulation of various physiological processes.
Méthodes De Synthèse
4-[4-(3-chlorophenoxy)butyl]morpholine 118,551 can be synthesized by reacting 3-chlorophenol with 4-bromobutanol in the presence of a base to form 4-(3-chlorophenoxy)butanol. The resulting product is then reacted with morpholine in the presence of an acid catalyst to form 4-[4-(3-chlorophenoxy)butyl]morpholine 118,551. The overall yield of the synthesis is around 60%.
Applications De Recherche Scientifique
4-[4-(3-chlorophenoxy)butyl]morpholine 118,551 is widely used in scientific research to investigate the role of β2-adrenergic receptors in various physiological and pathological processes. It is used to study the effects of β2-adrenergic receptor antagonists on airway smooth muscle contraction, cardiac function, and glucose metabolism. It is also used to study the role of β2-adrenergic receptors in cancer, inflammation, and neurodegenerative diseases.
Propriétés
IUPAC Name |
4-[4-(3-chlorophenoxy)butyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c15-13-4-3-5-14(12-13)18-9-2-1-6-16-7-10-17-11-8-16/h3-5,12H,1-2,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAUFNXDZLUFER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(3-Chlorophenoxy)butyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-benzoyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5147084.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5147099.png)
![ethyl 3-(3-chlorobenzyl)-1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5147106.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5147110.png)

![(2E)-3-(2-furyl)-N,2-dimethyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-2-propen-1-amine](/img/structure/B5147123.png)

![N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine](/img/structure/B5147148.png)

![ethyl 4-{[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B5147174.png)

![methyl 3-{[(4-benzyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B5147184.png)
![1-(2-iodophenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5147188.png)